Ethyl N,N-dimethylcarbamimidate is an organic compound categorized as a carbamate. With the molecular formula , it is primarily utilized in various chemical applications, including organic synthesis and pharmaceuticals. This compound is known for its role in the formation of other complex organic molecules, making it a valuable intermediate in synthetic chemistry.
Ethyl N,N-dimethylcarbamimidate can be sourced from chemical databases such as PubChem, which provides comprehensive information on its properties and applications. It falls under the classification of carbamates, which are esters or salts of carbamic acid. Carbamates are well-known for their use in agriculture, pharmaceuticals, and as intermediates in organic synthesis.
The synthesis of ethyl N,N-dimethylcarbamimidate can be achieved through several methods:
The molecular structure of ethyl N,N-dimethylcarbamimidate can be represented using various chemical notation systems:
InChI=1S/C5H11N2O/c1-4-8-5(7)6(2)3/h4H2,1-3H3SUDHEDJJFGYYPL-UHFFFAOYSA-NCCOC(=O)N(C)CThese representations provide insight into the compound's functional groups and connectivity, highlighting the presence of both carbamate and amine functionalities.
The compound exhibits a molecular weight of approximately 115.16 g/mol, which is characteristic of small organic molecules used in synthetic chemistry.
Ethyl N,N-dimethylcarbamimidate participates in various chemical reactions:
The mechanism by which ethyl N,N-dimethylcarbamimidate operates largely depends on its use in synthetic pathways:
These mechanisms are crucial for understanding how this compound can be transformed into various useful chemicals.
Ethyl N,N-dimethylcarbamimidate is typically a colorless to pale yellow liquid with a characteristic odor. Its boiling point is around 130 degrees Celsius under standard atmospheric conditions.
Ethyl N,N-dimethylcarbamimidate finds use in several scientific fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: